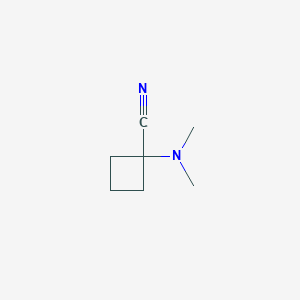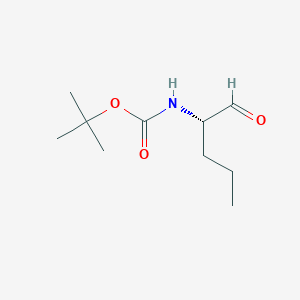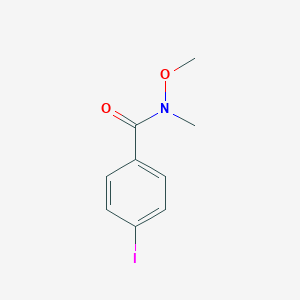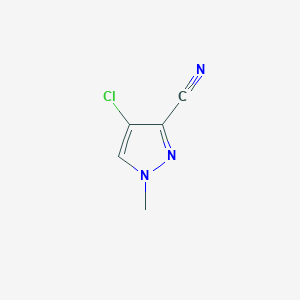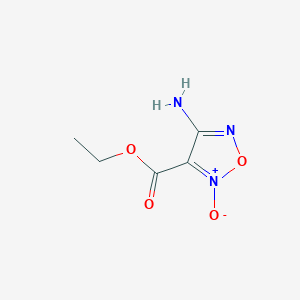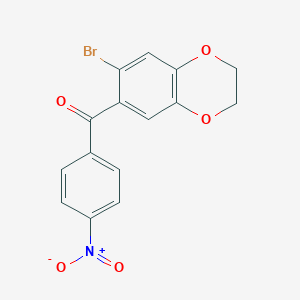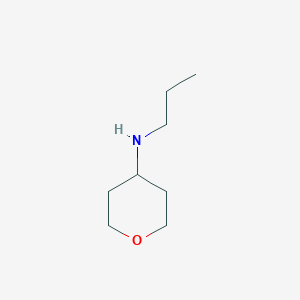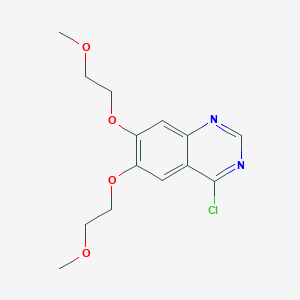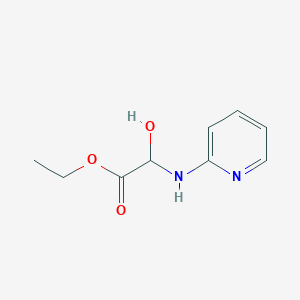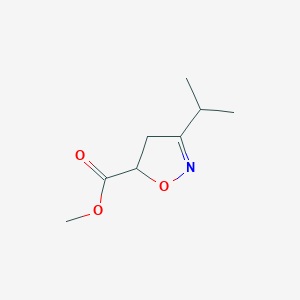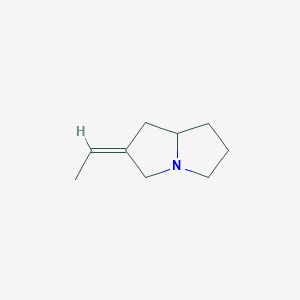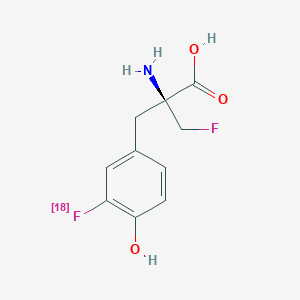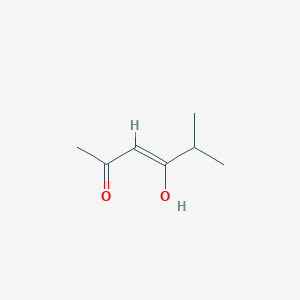
(Z)-4-hydroxy-5-methylhex-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-hydroxy-5-methylhex-3-en-2-one, also known as HME, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. HME is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of (Z)-4-hydroxy-5-methylhex-3-en-2-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and disease. (Z)-4-hydroxy-5-methylhex-3-en-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease.
Biochemische Und Physiologische Effekte
(Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as potential neuroprotective effects. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and disease. (Z)-4-hydroxy-5-methylhex-3-en-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease. In addition, (Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its potential neuroprotective effects and has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-4-hydroxy-5-methylhex-3-en-2-one has several advantages for use in laboratory experiments, including its versatility as a building block for the synthesis of various compounds and its potential as a therapeutic agent. However, there are also limitations to the use of (Z)-4-hydroxy-5-methylhex-3-en-2-one in laboratory experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of (Z)-4-hydroxy-5-methylhex-3-en-2-one, including further exploration of its mechanism of action and its potential as a therapeutic agent. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have antioxidant and anti-inflammatory properties and has been studied for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of (Z)-4-hydroxy-5-methylhex-3-en-2-one and its potential as a therapeutic agent. In addition, there is potential for the development of new compounds based on (Z)-4-hydroxy-5-methylhex-3-en-2-one for use in various fields, including organic chemistry and biochemistry.
Synthesemethoden
(Z)-4-hydroxy-5-methylhex-3-en-2-one can be synthesized through various methods, including the oxidation of 4-methyl-2-pentanone, the aldol condensation of 2-methylpropanal and acetaldehyde, and the aldol condensation of 3-methylbutanal and acetaldehyde. The most commonly used method for synthesizing (Z)-4-hydroxy-5-methylhex-3-en-2-one is the aldol condensation of 2-methylpropanal and acetaldehyde. This method involves the reaction of 2-methylpropanal with acetaldehyde in the presence of a base catalyst to form (Z)-4-hydroxy-5-methylhex-3-en-2-one.
Wissenschaftliche Forschungsanwendungen
(Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been used as a building block in the synthesis of various compounds, including chiral auxiliaries, chiral ligands, and natural products. In biochemistry, (Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its mechanism of action and its potential as a therapeutic agent. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have antioxidant and anti-inflammatory properties and has been studied for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
188677-60-3 |
|---|---|
Produktname |
(Z)-4-hydroxy-5-methylhex-3-en-2-one |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(Z)-4-hydroxy-5-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h4-5,9H,1-3H3/b7-4- |
InChI-Schlüssel |
UTTSDKCNJMWXSK-DAXSKMNVSA-N |
Isomerische SMILES |
CC(C)/C(=C/C(=O)C)/O |
SMILES |
CC(C)C(=CC(=O)C)O |
Kanonische SMILES |
CC(C)C(=CC(=O)C)O |
Synonyme |
4-Hexen-3-one, 5-hydroxy-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



